REACTION_CXSMILES
|
Cl[CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]1[Br:10].[O-:11][CH2:12][CH3:13].[Na+]>C(O)C>[CH2:12]([O:11][CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]1[Br:10])[CH3:13] |f:1.2|
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Name
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1-chloromethyl-2-bromo-4,5-dichloroimidazole
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Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
ClCN1C(=NC(=C1Cl)Cl)Br
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
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10 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain an oily product
|
Type
|
CUSTOM
|
Details
|
This product was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCN1C(=NC(=C1Cl)Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |